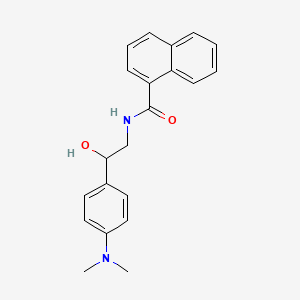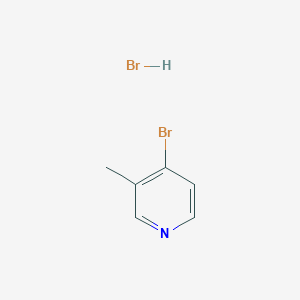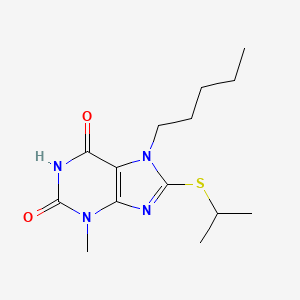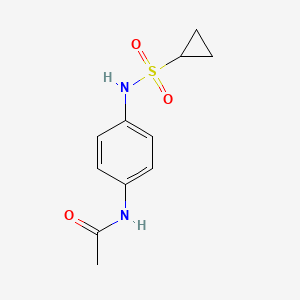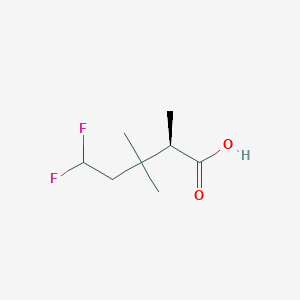
(2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid: is an organic compound characterized by the presence of two fluorine atoms and three methyl groups attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the methyl groups and the formation of the pentanoic acid moiety. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features allow for the investigation of enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which (2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparación Con Compuestos Similares
(2R)-2,3,3-Trimethylpentanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2R)-5,5-Difluoro-2,3-dimethylpentanoic acid: Similar structure but with one less methyl group, affecting its reactivity and applications.
(2R)-5-Fluoro-2,3,3-trimethylpentanoic acid: Contains only one fluorine atom, leading to different interactions and effects.
Uniqueness: The presence of two fluorine atoms and three methyl groups in (2R)-5,5-Difluoro-2,3,3-trimethylpentanoic acid makes it unique in terms of its chemical reactivity and potential applications. The fluorine atoms enhance the compound’s stability and bioavailability, while the methyl groups contribute to its hydrophobicity and molecular interactions.
Propiedades
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWEMFYJFRBEJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)
![2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride](/img/structure/B2758655.png)
![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)
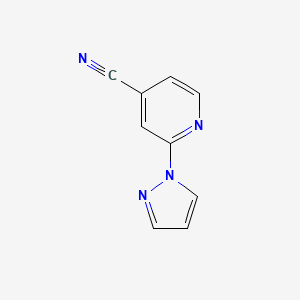
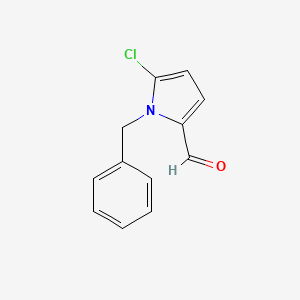
![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)
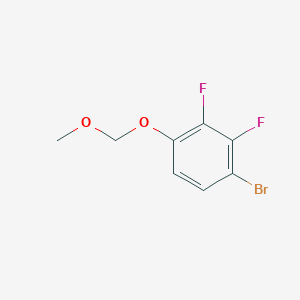
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
